molecular formula C6H6FNO B3320276 (4-Fluoropyridin-3-yl)methanol CAS No. 1227601-63-9

(4-Fluoropyridin-3-yl)methanol

Cat. No. B3320276
CAS RN: 1227601-63-9
M. Wt: 127.12
InChI Key: SZYBZNUPRFGFPP-UHFFFAOYSA-N
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Description

“(4-Fluoropyridin-3-yl)methanol” is a chemical compound that has gained significant interest in scientific research due to its diverse range of properties, potential applications, and biological activities. It is also known as 3-Pyridinemethanol, 4-fluoro .


Molecular Structure Analysis

The molecular formula of “(4-Fluoropyridin-3-yl)methanol” is C6H6FNO. The InChI code is 1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“(4-Fluoropyridin-3-yl)methanol” has a molecular weight of 127.12. It is typically stored in an inert atmosphere at 2-8°C . The compound is solid at room temperature .

Scientific Research Applications

Spectroscopic Investigations

The electronic and infrared spectra of 2-fluoropyridine-methanol clusters were observed to study the hydrogen-bonded structures based on molecular orbital calculations. This research highlights the weak hydrogen bond interaction through aromatic hydrogen and the vibrational frequencies of CH bonds in CH3 groups affected by hydrogen bond formation, showcasing the compound's utility in understanding complex molecular interactions and spectral analysis (Nibu, Marui, & Shimada, 2006).

Supramolecular Networks

In another study, the formation of supramolecular networks in (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its analogues was explored. This work demonstrated how simple modifications in molecular structure (such as replacing a fluorine atom with a chlorine atom) can significantly alter intermolecular interaction patterns and supramolecular architecture, revealing the compound's potential in the design of new materials with specific properties (Rajalakshmi et al., 2012).

Catalysis and Synthetic Chemistry

The catalyst-free domino reaction involving a related compound, N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, was used to synthesize compounds exhibiting significant bioactivity against pests. This research not only demonstrates the compound's relevance in organic synthesis but also its potential application in developing new agrochemicals (Zhao et al., 2020).

Molecular Structure Analysis

Studies involving boric acid ester intermediates with benzene rings, where the molecular structures were confirmed by various spectroscopic methods and crystallographic analyses, underline the importance of (4-Fluoropyridin-3-yl)methanol and its derivatives in detailed molecular structure elucidation, contributing to the field of crystallography and molecular design (Huang et al., 2021).

Safety and Hazards

“(4-Fluoropyridin-3-yl)methanol” is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The safety signal word is "Warning" .

properties

IUPAC Name

(4-fluoropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYBZNUPRFGFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoropyridin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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